molecular formula C14H16ClN B14734218 2-Chloro-3-ethyl-4-propylquinoline CAS No. 5659-25-6

2-Chloro-3-ethyl-4-propylquinoline

Cat. No.: B14734218
CAS No.: 5659-25-6
M. Wt: 233.73 g/mol
InChI Key: IDWUMOILKKQLAT-UHFFFAOYSA-N
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Description

2-Chloro-3-ethyl-4-propylquinoline is a heterocyclic aromatic organic compound It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-ethyl-4-propylquinoline can be achieved through several methods. One common approach involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of an acid catalyst, such as sulfuric acid, and an oxidizing agent . The reaction proceeds through the formation of acrolein, which undergoes cyclization and dehydration to form the quinoline ring.

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often involves large-scale Skraup synthesis or modifications thereof. The choice of reagents and conditions can be optimized to improve yield and purity, making the process more efficient for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-ethyl-4-propylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives, respectively.

Scientific Research Applications

2-Chloro-3-ethyl-4-propylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-ethyl-4-propylquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism can vary based on the structure of the compound and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline: A simpler derivative with similar reactivity but different physical properties.

    3-Ethylquinoline: Lacks the chlorine substituent, leading to different chemical behavior.

    4-Propylquinoline: Similar structure but without the chlorine and ethyl groups.

Uniqueness

2-Chloro-3-ethyl-4-propylquinoline is unique due to the combination of its substituents, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new materials and therapeutic agents.

Properties

CAS No.

5659-25-6

Molecular Formula

C14H16ClN

Molecular Weight

233.73 g/mol

IUPAC Name

2-chloro-3-ethyl-4-propylquinoline

InChI

InChI=1S/C14H16ClN/c1-3-7-11-10(4-2)14(15)16-13-9-6-5-8-12(11)13/h5-6,8-9H,3-4,7H2,1-2H3

InChI Key

IDWUMOILKKQLAT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=NC2=CC=CC=C21)Cl)CC

Origin of Product

United States

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